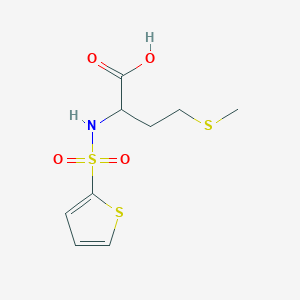
N,N-dimethyl-4-((2-phenylbutanamido)methyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for DM235 were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . A practical and facile synthesis of various N-methyl imines was conducted at 85 °C using 4,4′-trimethylenedipiperidine as a safe and green catalyst .Wissenschaftliche Forschungsanwendungen
Allosteric Modulation of Cannabinoid Receptors
Research on indole-2-carboxamides reveals the importance of structural elements for allosteric modulation of the cannabinoid type 1 receptor (CB1). Key structural requirements include chain length at the C3-position, an electron-withdrawing group at the C5-position, linker length between the amide bond and phenyl ring, and amino substituents on the phenyl ring. These modifications impact binding affinity and cooperativity, suggesting potential applications in developing CB1 receptor modulators (Khurana et al., 2014).
Anticonvulsant Activities
Piperidinecarboxamide derivatives have been synthesized and evaluated for their anticonvulsant activities. Structural variations, such as substituent changes on the aromatic ring and modifications of the piperidine ring nitrogen, demonstrate significant effects on activity. These studies provide insights into developing new anticonvulsant agents (Ho, Crider, & Stables, 2001).
Anti-angiogenic and DNA Cleavage Activities
Novel piperidine-4-carboxamide derivatives exhibit significant anti-angiogenic and DNA cleavage activities. The presence of electron-donating and withdrawing groups at specific positions of the phenyl ring determines their potency as anticancer agents, highlighting their potential in cancer therapy (Kambappa et al., 2017).
Opioid Receptor Antagonism
trans-3,4-Dimethyl-4-(3-carboxamidophenyl)piperidines represent a new class of micro opioid receptor antagonists. The structure-activity relationship studies of these compounds have led to the identification of ligands with high affinity towards human micro opioid receptors, offering insights into opioid receptor modulation (Le Bourdonnec et al., 2003).
PET Imaging for Neuroinflammation
[11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker, demonstrates potential in imaging reactive microglia and assessing neuroinflammation in vivo. This application is crucial for understanding neuroinflammatory contributions to neuropsychiatric disorders and the development of therapeutics targeting neuroinflammation (Horti et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-[(2-phenylbutanoylamino)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-4-17(16-8-6-5-7-9-16)18(23)20-14-15-10-12-22(13-11-15)19(24)21(2)3/h5-9,15,17H,4,10-14H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVYIMBPPMJNRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-((2-phenylbutanamido)methyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2781180.png)
![5-((2,4-dioxopentan-3-yl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2781182.png)
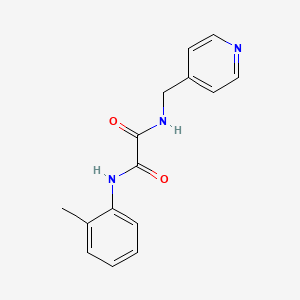
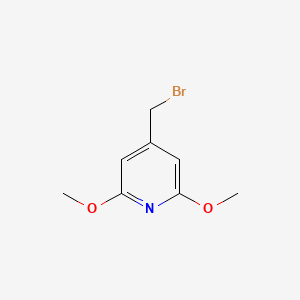
![5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2781185.png)
![5,6-dichloro-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2781190.png)
![9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2781191.png)
![3-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2781192.png)
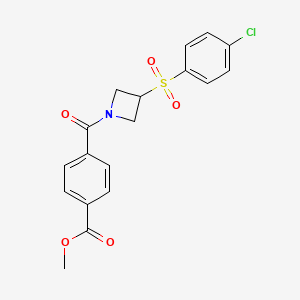
![4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2781196.png)
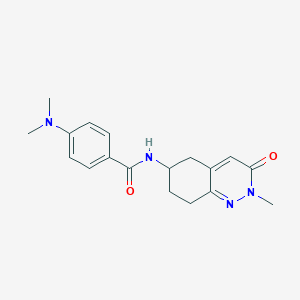
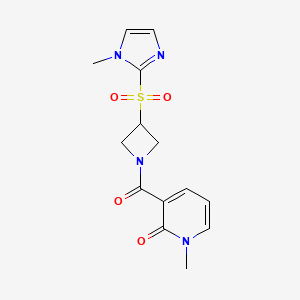
![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2781201.png)
